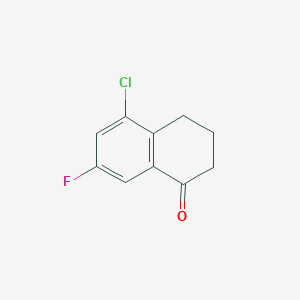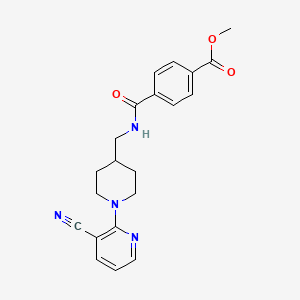
Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, also known as MCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MCB is a member of the carbamate family, which is characterized by the presence of a carbamate group (-NHCOO-) in their molecular structure.
Mechanism of Action
The mechanism of action of Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is not fully understood. However, it has been suggested that Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has been reported to exhibit significant anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has been reported to have potential in the treatment of neurodegenerative diseases by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress. Additionally, Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has been shown to exhibit anti-microbial effects against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is its potential therapeutic applications in the treatment of various diseases. Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has been extensively studied for its anti-inflammatory, analgesic, anti-tumor, and anti-microbial properties. Additionally, Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has been shown to have potential in the treatment of neurodegenerative diseases. However, one of the limitations of Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate. One of the areas that require further investigation is the mechanism of action of Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate. Although it has been suggested that Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate exerts its therapeutic effects by inhibiting the activity of enzymes such as COX-2, LOX, and MMPs, the exact mechanism of action is not fully understood. Additionally, further studies are required to determine the optimal dosage and administration route of Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate for its potential therapeutic applications. Finally, the development of more water-soluble derivatives of Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate could overcome the limitations associated with its poor solubility in water.
Synthesis Methods
The synthesis of Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves a multi-step process that starts with the preparation of 4-aminobenzoic acid. This is followed by the reaction of 4-aminobenzoic acid with N-(tert-butoxycarbonyl)-L-valine to yield N-(tert-butoxycarbonyl)-L-valine-4-aminobenzoic acid. The next step involves the reaction of N-(tert-butoxycarbonyl)-L-valine-4-aminobenzoic acid with 3-cyanopyridine-2-carboxylic acid to produce N-(tert-butoxycarbonyl)-L-valine-4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoic acid. Finally, the N-(tert-butoxycarbonyl)-L-valine-4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoic acid is deprotected to yield Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate.
Scientific Research Applications
Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been reported to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has been studied for its potential as an anti-microbial agent.
properties
IUPAC Name |
methyl 4-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-21(27)17-6-4-16(5-7-17)20(26)24-14-15-8-11-25(12-9-15)19-18(13-22)3-2-10-23-19/h2-7,10,15H,8-9,11-12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNCSBOACPVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

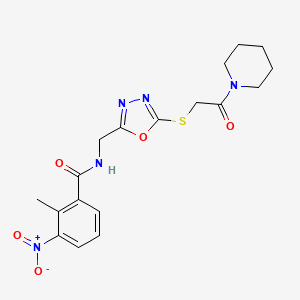
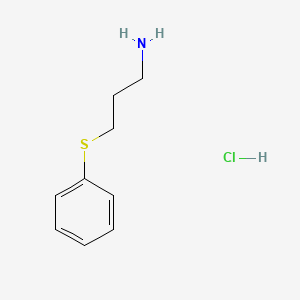
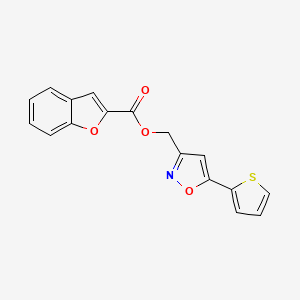
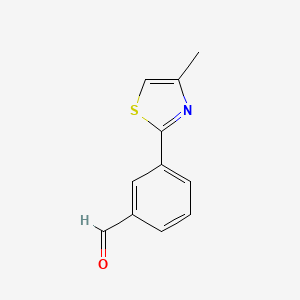
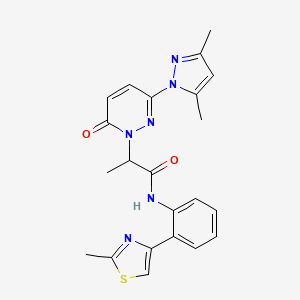

![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)
![[(1R,2S,4S)-2-Amino-3,3-dimethylbicyclo[2.2.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2467826.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide](/img/structure/B2467827.png)
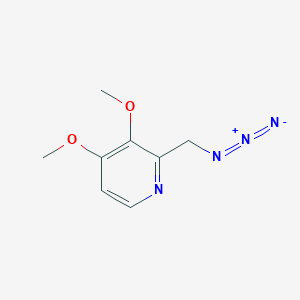
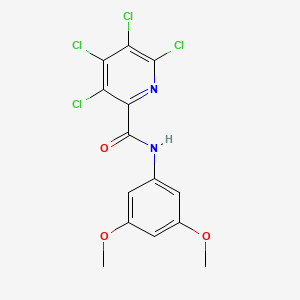
![N-(3-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2467833.png)

